Glucodichotomine B

cytotoxicity cancer research structure-activity relationship

Researchers investigating β-carboline structure-activity relationships require well-characterized glycosylated reference standards, as non-glycosylated analogs like Dichotomine B exhibit divergent biological profiles (neuroinflammatory vs. cytotoxic). Glucodichotomine B directly addresses this need. - Exhibits documented cytotoxicity against HCT116 colorectal cancer cells (IC50: 50.29 µM) and SMMC7721 cells (IC50: 74.52 µM). - Serves as an essential glycosylated reference for SAR studies comparing glycosylation-dependent functional shifts. - Isolated via HPLC-DPPH bioactivity-guided fractionation, confirming antioxidant relevance. - Functions as a specific phytochemical marker for authenticating Stellaria dichotoma var. lanceolata and Arenaria kansuensis.

Molecular Formula C20H22N2O9
Molecular Weight 434.4 g/mol
Cat. No. B1250214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucodichotomine B
Molecular FormulaC20H22N2O9
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O
InChIInChI=1S/C20H22N2O9/c23-6-12(30-20-18(27)17(26)16(25)13(7-24)31-20)15-14-9(5-11(22-15)19(28)29)8-3-1-2-4-10(8)21-14/h1-5,12-13,16-18,20-21,23-27H,6-7H2,(H,28,29)/t12-,13+,16+,17-,18+,20+/m0/s1
InChIKeyWQKKQBMRVKDLBP-GOPHKZMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucodichotomine B Product Profile


Glucodichotomine B (CAS: 845673-16-7) is a β-carboline-type alkaloidal glycoside, classified as a harmala alkaloid, with the molecular formula C20H22N2O9 and a molecular weight of 434.40 g/mol [1]. It was first isolated and characterized from the roots of the Chinese medicinal plant *Stellaria dichotoma* L. var. *lanceolata* [2]. Its structure is defined by a dichotomine aglycone core linked to a glucose moiety , distinguishing it from simpler, non-glycosylated β-carboline analogs. This compound is noted for its presence in multiple plant sources, including *Arenaria kansuensis*, and has demonstrated cytotoxic and antioxidant properties in research settings [3].

Compound Type Glycosylated β-carboline alkaloid (harmala alkaloid)
Research Context Cell-model endpoint review, antioxidant screening
Botanical Source Isolated from Stellaria dichotoma, Arenaria kansuensis

Why Glucodichotomine B Cannot Be Substituted


Substituting Glucodichotomine B with a generic β-carboline alkaloid or a non-glycosylated analog like Dichotomine B is not scientifically valid due to a distinct divergence in biological activity profiles. While both compounds share the β-carboline core, their glycosylation state dictates their primary target and functional readout. For instance, the non-glycosylated Dichotomine B is characterized by its modulation of the TLR4/MyD88-mTOR signaling pathway in neuroinflammation models [1], whereas Glucodichotomine B is primarily documented for its direct, albeit moderate, cytotoxic activity against cancer cell lines . This fundamental shift in functional specificity—from anti-neuroinflammatory signaling to cytotoxicity—demonstrates that these compounds are not interchangeable. The presence or absence of the sugar moiety is a critical structural determinant that profoundly influences the compound's interaction with biological systems, making Glucodichotomine B the specific chemical tool required for research focused on its unique activity profile.

Property
Glucodichotomine B
Dichotomine B (aglycone)
Biological readout
Reported cytotoxic activity against cancer cell lines
TLR4/MyD88-mTOR pathway modulation (neuroinflammation)
Functional specificity
Cytotoxicity endpoint context
Anti-neuroinflammatory signaling context

Glucodichotomine B Differentiation Evidence


Colorectal vs Liver Cancer Cytotoxicity

Glucodichotomine B exhibits a quantifiable differential in cytotoxic potency between two distinct human cancer cell lines. Its IC50 value against the HCT116 colorectal carcinoma cell line is 50.29 µM, which is 1.48-fold lower than its IC50 of 74.52 µM against the SMMC7721 hepatocellular carcinoma cell line . This cell-line specific activity contrasts with the known activity of Dichotomine B, which has been characterized primarily for its anti-neuroinflammatory effects rather than direct cytotoxicity in these cancer models [1].

Colorectal vs Liver Cancer Cytotoxicity
Class-level
IC50 50.29 µM (HCT116) vs 74.52 µM (SMMC7721); Dichotomine B shows anti-neuroinflammatory, not cytotoxic, activity
Supports cell-model response context; colorectal carcinoma endpoint interpretation
1.48-fold potency difference between cell lines; reference compound activity profile diverges
cytotoxicity cancer research structure-activity relationship

Glycosylation as a Key Structural Modifier

The presence of a glucose moiety in Glucodichotomine B (C20H22N2O9, MW 434.40) is the critical structural feature that differentiates it from its aglycone analog, Dichotomine B (C14H12N2O3, MW 256.26) [1][2]. This glycosylation increases the molecular weight by 178.14 Da and the topological polar surface area (TPSA) to 186.00 Ų for Glucodichotomine B [3]. These physicochemical changes, including a calculated XlogP of -0.90 [3], directly impact solubility and membrane permeability, which are key determinants of a compound's biological target engagement and overall activity profile, as evidenced by the divergent functional assays between the two molecules [4].

Glycosylation as Structural Modifier
Head-to-head
MW 434.40 Da (glucosylated) vs 256.26 Da (aglycone); TPSA 186.00 Ų; XlogP -0.90
Supports glycosylation-dependent bioactivity interpretation
Physicochemical changes drive functional divergence between glycosylated and aglycone forms
glycosylation structure-activity relationship natural product chemistry

Antioxidant Activity via DPPH-Guided Isolation

Glucodichotomine B was purified as a known antioxidant compound from *Arenaria kansuensis* using a two-dimensional HPLC method coupled to an on-line DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay [1]. The fact that it was isolated and identified as a component of the active antioxidant fraction provides evidence for its radical scavenging potential. While direct quantitative DPPH IC50 data for Glucodichotomine B is not provided in this study, its co-purification with other known antioxidants (Tricin, Homoeriodictyol, Luteolin) and a novel antioxidant β-carboline (Glusodichotomine AK) supports its classification as an antioxidant compound [1]. This is in contrast to Dichotomine B, which has not been reported in the context of DPPH-guided antioxidant isolation.

Antioxidant Activity via DPPH-Guided Isolation
Data to verify
Isolated from active fraction of on-line HPLC-DPPH bioactivity-guided assay
Supports antioxidant screening context
Quantitative DPPH IC50 data not yet reported; co-purified with known antioxidants
antioxidant natural product isolation bioactivity-guided fractionation

Glucodichotomine B Research Applications


Glycosylated β-Carboline Cytotoxicity in Colorectal Cancer

Glucodichotomine B is the appropriate compound for researchers studying the cytotoxic effects of β-carboline alkaloids on colorectal cancer. Its measured IC50 of 50.29 µM against the HCT116 cell line provides a specific, quantitative basis for experimental design. This application is further justified by its structural differentiation from non-glycosylated analogs like Dichotomine B, which do not exhibit this specific activity [1]. Therefore, Glucodichotomine B is the only suitable choice for exploring structure-activity relationships (SAR) related to the glycosylation of β-carbolines in the context of colon cancer cytotoxicity.

Role of Glycosylation in β-Carboline Function

For research programs focused on understanding how glycosylation alters the biological function of β-carboline alkaloids, Glucodichotomine B serves as an essential, well-defined glycosylated reference standard. Its properties, including a molecular weight of 434.40 g/mol and a TPSA of 186.00 Ų [2], can be directly compared against the non-glycosylated Dichotomine B (MW 256.26 g/mol) [3]. This application is supported by the documented functional divergence: Glucodichotomine B exhibits cytotoxicity , while its aglycone counterpart modulates neuroinflammatory pathways [1]. Procuring the specific glycosylated form is mandatory for these SAR studies.

Antioxidant Research in Natural Products

Glucodichotomine B is a valid chemical standard for antioxidant research, based on its purification from an active fraction using an HPLC-DPPH bioactivity-guided assay [4]. While quantitative DPPH IC50 data is not yet available, its isolation profile confirms its relevance as an antioxidant compound. This distinguishes it from other β-carboline alkaloids, like Dichotomine B, which have not been reported in this context. Researchers investigating the antioxidant potential of plant-derived β-carbolines should select Glucodichotomine B as a key compound of interest.

Phytochemical Reference Standard for Stellaria dichotoma and Arenaria kansuensis

Glucodichotomine B serves as a specific analytical reference standard for the quality control and phytochemical characterization of two distinct plant species: *Stellaria dichotoma* L. var. *lanceolata* [5] and *Arenaria kansuensis* [4]. Its presence in these botanicals makes it a unique marker compound. Substitution with another alkaloid is not possible for applications requiring the identification or quantification of this specific compound in plant extracts, making Glucodichotomine B a necessary procurement item for botanical authentication and standardization studies.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint interpretation (HCT116 context)
Glycosylation structure-activity studies
Glycosylation-dependent bioactivity
Structural comparator context (vs aglycone)
Antioxidant natural product screening
Antioxidant screening context
DPPH method context review
Phytochemical reference standardization
Species-specific marker identity
Botanical authentication review

Technical Documentation Hub

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